molecular formula C14H14O4 B13733701 6,6'-Dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol CAS No. 3598-31-0

6,6'-Dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol

Cat. No.: B13733701
CAS No.: 3598-31-0
M. Wt: 246.26 g/mol
InChI Key: XYSDSCUWKAPQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6'-Dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol is a biphenyl derivative featuring hydroxyl groups at the 3,3',4,4' positions and methyl groups at the 6,6' positions (Fig. 1). This substitution pattern confers unique physicochemical properties, including enhanced lipophilicity from the methyl groups and hydrogen-bonding capacity from the hydroxyls.

Properties

CAS No.

3598-31-0

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

4-(4,5-dihydroxy-2-methylphenyl)-5-methylbenzene-1,2-diol

InChI

InChI=1S/C14H14O4/c1-7-3-11(15)13(17)5-9(7)10-6-14(18)12(16)4-8(10)2/h3-6,15-18H,1-2H3

InChI Key

XYSDSCUWKAPQBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CC(=C(C=C2C)O)O)O)O

Origin of Product

United States

Preparation Methods

Oxidative Coupling of 1,2,4-Benzenetriol Derivatives

One of the primary synthetic routes to 6,6'-Dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol involves the oxidative dimerization of 1,2,4-benzenetriol (also known as 1,2,4-trihydroxybenzene) derivatives under acidic conditions. This method leverages the formation of phenoxy radicals that couple selectively at the 5-5' positions of the aromatic rings, favoring the formation of symmetric biphenyl dimers with ortho/para hydroxyl substitution patterns.

  • Procedure Summary : Sulfuric acid and water are combined in a reflux setup at 110 °C, where 1,2,4-benzenetriol substrates undergo oxidative coupling over extended periods (e.g., 91 hours), yielding the dimeric biphenyl tetraol after workup involving tetrahydrofuran extraction and freeze-drying. This method achieves yields around 66% for the isolated product.

  • Mechanistic Insight : The regioselectivity arises from the relative radical stability at the 5 position compared to other positions on the ring, influenced by the presence of hydroxyl groups and steric factors from methyl substituents. The reaction proceeds via a two-electron oxidation step with radical intermediates, favoring dimerization over higher oligomer formation.

  • Spectroscopic Data : The product exhibits characteristic ^1H NMR signals at δ 9.15 (s, 2H), 8.76 (s, 2H), 7.14 (s, 2H), and 6.90 (s, 2H) in DMSO-d6, confirming the tetraol substitution pattern.

Palladium-Catalyzed Homo-Coupling of Aryl Boronic Acids

An alternative and more controlled synthetic approach employs palladium-catalyzed homo-coupling reactions of appropriately substituted aryl boronic acids or halides to construct the biphenyl core with desired substitution.

  • Synthetic Route : Starting from methyl-substituted aryl halides or boronic acids, a Pd-catalyzed homo-coupling reaction is carried out under nitrogen atmosphere in anhydrous solvents. The reaction conditions typically involve palladium catalysts such as Pd(PPh3)2Cl2, bases like potassium hydroxide or acetate, and elevated temperatures (e.g., reflux in toluene or dioxane).

  • Advantages : This method allows for high regio- and stereoselectivity, enabling the synthesis of enantiopure or atropisomerically defined biphenyl tetraols. It also facilitates the incorporation of methyl groups at the 6 and 6' positions by using suitably substituted starting materials.

  • Yields and Purification : Yields for homo-coupling steps range from 66% to 92%, depending on substrate and conditions. Purification is typically achieved by flash chromatography on silica gel with hexane/ethyl acetate gradients.

Functional Group Transformations and Protecting Group Strategies

Because of the multiple hydroxyl groups, protecting group strategies are often employed during the synthesis to prevent unwanted side reactions.

  • Trimethylsilyl Protection : The use of trimethylsilyl (TMS) groups to protect phenolic hydroxyls during cross-coupling reactions has been reported. For example, (4-bromo-3,5-dimethylphenyl)trimethylsilane can be synthesized and used as a coupling partner to ensure selective reactions.

  • Borylation and Suzuki-Miyaura Coupling : Suzuki-Miyaura coupling reactions are widely used to assemble the biphenyl skeleton. The borylation of aryl bromides to form pinacol boronate esters followed by coupling with aryl halides under Pd catalysis is a common strategy.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages Limitations Source
Oxidative coupling of 1,2,4-benzenetriol H2SO4, reflux at 110 °C, 91 h 66 Simple reagents, direct dimer formation Long reaction time, moderate yield
Pd-catalyzed homo-coupling of aryl boronic acids Pd(PPh3)2Cl2, KOH or KOAc, toluene/dioxane, reflux 66–92 High selectivity, control over stereochemistry Requires palladium catalyst, sensitive to moisture
Trimethylsilyl protection and Suzuki coupling TMSCl, n-BuLi, Pd catalysis, flash chromatography 75–80 Protects hydroxyls, facilitates coupling Additional steps for protection/deprotection

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) : Detailed ^1H and ^13C NMR data confirm the substitution pattern and purity of the synthesized 6,6'-Dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol. Chemical shifts and coupling constants are consistent with literature values for biphenyl tetraols.

  • High-Resolution Mass Spectrometry (HRMS) : Mass spectral data validate the molecular formula C14H14O4 with accurate mass measurements matching calculated values within experimental error.

  • Chromatographic Techniques : Reverse-phase high-performance liquid chromatography (RP-HPLC) methods using acetonitrile-water-phosphoric acid mobile phases have been developed for purity assessment and isolation of the compound and its impurities. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming a fully saturated biphenyl.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Fully saturated biphenyl derivatives.

    Substitution: Halogenated or alkylated biphenyl derivatives.

Scientific Research Applications

Applications in Organic Chemistry

1. Chromatographic Analysis:
6,6'-Dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol is utilized in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of complex mixtures. A reverse phase HPLC method has been developed using acetonitrile and water as the mobile phase, which is adaptable for mass spectrometry applications . This method is beneficial for isolating impurities during preparative separation processes.

2. Intermediate in Synthesis:
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its biphenyl framework is crucial for the development of pharmaceuticals that exhibit anti-inflammatory, antibacterial, and antifungal properties . The ability to modify its structure through various reactions expands its utility in medicinal chemistry.

Medicinal Applications

1. Pharmaceutical Development:
Research indicates that biphenyl derivatives like 6,6'-dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol are integral to the development of active pharmaceutical ingredients (APIs). These compounds are associated with various therapeutic activities including antiandrogenic effects and immunosuppressant properties .

2. Case Studies:
A notable example includes the use of biphenyl derivatives in treating conditions such as osteoporosis and hypertension. Studies have shown that modifications to the biphenyl structure can enhance the pharmacological efficacy of drugs targeting these diseases .

Material Science Applications

1. Liquid Crystals:
The compound's structural characteristics make it suitable for applications in liquid crystal technology. Biphenyl derivatives are often used as building blocks in the formulation of liquid crystals due to their ability to exhibit axial chirality and thermotropic behavior .

2. Polymer Chemistry:
In polymer science, 6,6'-dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol can act as a plasticizer or additive to improve the mechanical properties of polymers. Its incorporation into polymer matrices can enhance thermal stability and flexibility .

Summary of Applications

Application AreaSpecific UsesReferences
Organic ChemistryHPLC analysis; synthesis intermediate
Medicinal ChemistryAPI development; anti-inflammatory agents
Material ScienceLiquid crystals; polymer additives

Mechanism of Action

The mechanism by which 6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol exerts its effects involves its ability to donate hydrogen atoms from its hydroxyl groups, acting as an antioxidant. This compound can interact with free radicals, neutralizing them and preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons :

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key Properties References
6,6'-Dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol 3,3',4,4'-OH; 6,6'-CH₃ Hydroxyl, methyl 274.3 (calc.) High lipophilicity, hydrogen bonding
[1,1'-Biphenyl]-3,3',4,4'-tetraol (Compound 9) 3,3',4,4'-OH Hydroxyl 246.2 (calc.) Polar, strong antioxidant activity
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol 2,2'-OH; 3,3',5,5'-CH₃ Hydroxyl, methyl 270.3 (calc.) Steric hindrance, rigid structure
3,3',5,5'-Tetramethoxy-[1,1'-biphenyl]-4,4'-diol 4,4'-OH; 3,3',5,5'-OCH₃ Hydroxyl, methoxy 334.3 (calc.) Electron-donating, reduced solubility
HBDDE (Hexahydroxybiphenyl dimethanol ether) 2,2',3,3',4,4'-OH; 6,6'-CH₂OH Hydroxyl, dimethanol dimethyl ether 418.3 (calc.) PKC inhibition, apoptotic activity

Analysis :

  • Hydroxyl vs.
  • Steric Effects : 3,3',5,5'-Tetramethyl substitution introduces steric hindrance, limiting rotational freedom and altering reactivity in catalytic applications .

Antioxidant Activity

  • Zingerone Dimer (Compound 4) : A biphenyl derivative with dihydroxy and dimethoxy groups exhibited potent antioxidant activity (IC₅₀ = 3±0.2 μM in ABTS assay), attributed to electron-donating hydroxyls .
  • Target Compound : While direct data are absent, its four hydroxyl groups likely confer antioxidant properties, though methyl groups may modulate bioavailability.

Biological Activity

6,6'-Dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol (CAS No. 3598-31-0) is a polyphenolic compound with potential biological activities. This article explores its biological activity based on various studies and research findings.

  • Molecular Formula : C14H14O4
  • Molecular Weight : 246.26 g/mol
  • EINECS Number : 222-747-3

Research indicates that 6,6'-Dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol exhibits several biological activities:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing various diseases linked to oxidative damage.
  • Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

A study conducted on the antioxidant properties of various polyphenols highlighted that 6,6'-Dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol effectively scavenges free radicals and reduces oxidative stress markers in vitro. This suggests its potential role in preventing oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial efficacy of 6,6'-Dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol was evaluated against several bacterial strains. The results are summarized in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLInhibitory
Escherichia coli64 µg/mLInhibitory
Listeria monocytogenes16 µg/mLStrongly Inhibitory

These findings indicate that the compound is particularly effective against Listeria monocytogenes, suggesting its potential use in food preservation and safety.

Case Study 1: Antioxidant Effects in Human Cells

A clinical study investigated the effects of dietary supplementation with polyphenols including 6,6'-Dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol on human subjects. Participants showed a marked decrease in biomarkers of oxidative stress after six weeks of supplementation.

Case Study 2: Antimicrobial Efficacy in Food Products

Another study assessed the use of this compound as a natural preservative in dairy products. The results demonstrated a significant reduction in microbial load and an extension of shelf life when incorporated into dairy formulations.

Q & A

Q. Q1. What are the optimal catalytic systems and reaction conditions for synthesizing 6,6'-Dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol?

Methodological Answer: The compound can be synthesized via oxidative coupling of phenol derivatives. For example, vanadium-based catalysts (e.g., VOF₃) in trifluoroacetic acid (TFA)/CH₂Cl₂ under inert atmospheres (N₂ or Ar) are effective for aryl-aryl coupling . Palladium-catalyzed cross-coupling (e.g., PdCl₂(dppf)•CH₂Cl₂ with potassium aryl trifluoroborates and Et₃N in ethanol) is also viable for biphenyl systems, achieving yields >55% . Key parameters include:

  • Temperature: 0–25°C (prevents side reactions like over-oxidation).
  • Reaction time: 12–24 hours (monitored via TLC).
  • Workup: Neutralization with aqueous NaHCO₃ and purification via column chromatography (silica gel, ethyl acetate/hexane).

Advanced Mechanistic Insights

Q. Q2. How do steric and electronic effects of methyl substituents influence regioselectivity in oxidative coupling reactions?

Methodological Answer: Methyl groups at the 6,6' positions create steric hindrance, directing coupling to the 3,3',4,4' positions. Computational studies (DFT) show that electron-donating methyl groups stabilize transition states via hyperconjugation, favoring para/ortho coupling over meta. Experimental validation using deuterated analogs and kinetic isotope effects (KIE) can confirm these pathways . For example, coupling of 3,5-dimethylphenol derivatives under VOF₃/FSO₃H yields >70% regioselectivity for tetraol products .

Data Contradictions and Validation

Q. Q3. How to resolve discrepancies in NMR assignments for biphenyltetraol derivatives?

Methodological Answer: Misassignments often arise from overlapping signals in aromatic regions. Use:

  • 2D NMR (HSQC, HMBC): Correlate protons with carbons to resolve adjacent hydroxyl/methyl groups. For example, ¹H-¹³C correlations between δ 2.25 ppm (CH₃) and δ 115–125 ppm (aromatic C) confirm methyl positioning .
  • Isotopic labeling: Introduce ¹³C at suspected positions (e.g., methyl groups) to track coupling patterns.
  • Comparative analysis: Cross-check with structurally analogous compounds (e.g., 3,3',5,5'-tetramethylbiphenyl-4,4'-diol, CAS 2417-04-1) .

Advanced Analytical Techniques

Q. Q4. What advanced mass spectrometry (MS) techniques are critical for confirming molecular integrity?

Methodological Answer:

  • HRMS (ESI-TOF): Validate molecular formula (e.g., C₁₄H₁₄O₄ for 6,6'-dimethylbiphenyltetraol, expected [M]+ at m/z 246.0892). Discrepancies >3 ppm require re-evaluation of purity .
  • MS/MS fragmentation: Characterize hydroxyl loss (-18 Da) and methyl group retention (stable ions at m/z 228, 210).
  • Isotope ratio analysis: Confirm absence of bromine/chlorine contaminants (common in biphenyl syntheses) .

Safety and Handling Protocols

Q. Q5. What are the critical safety precautions for handling biphenyltetraols in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified goggles to prevent skin/eye contact (irritation reported for analogs like 3,3',5,5'-tetramethylbiphenyl-4,4'-diol) .
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂, TFA).
  • Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste (prevents environmental release) .

Stability and Storage

Q. Q6. How does the compound degrade under ambient conditions, and what storage methods prevent decomposition?

Methodological Answer: Biphenyltetraols are prone to oxidation at the hydroxyl groups. Stability studies show:

  • Light sensitivity: Store in amber glass vials at -20°C (reduces photodegradation by 90% over 6 months).
  • Humidity control: Use desiccants (silica gel) to prevent hydrolysis (critical for analogs like 4,4'-dihydroxybiphenyls) .
  • Long-term stability: Periodic HPLC analysis (C18 column, 0.1% formic acid/acetonitrile) monitors purity degradation .

Advanced Applications

Q. Q7. How can this compound serve as a precursor for covalent organic frameworks (COFs)?

Methodological Answer: The tetraol’s hydroxyl groups enable condensation with boronic acids or aldehydes to form COFs. For example:

  • Solvothermal synthesis: React with 1,3,5-triformylphloroglucinol in mesitylene/dioxane (3:1) at 120°C for 72 hours.
  • Linkage validation: FTIR (C-O-C stretch at 1250 cm⁻¹) and PXRD confirm β-ketoenamine linkages .
  • Surface area: BET analysis typically yields 800–1200 m²/g for biphenyl-based COFs .

Contradictory Data in Oxidative Byproduct Formation

Q. Q8. Why do some oxidative coupling reactions yield dienones instead of the desired biphenyltetraol?

Methodological Answer: Dienones form via over-oxidation (e.g., meso-isomers in biisoquinoline systems). Mitigation strategies include:

  • Catalyst modulation: Reduce VOF₃ concentration (≤0.1 equiv.) to suppress quinone formation .
  • Acid additives: FSO₃H in TFA stabilizes cationic intermediates, favoring coupling over oxidation .
  • Temperature control: Maintain ≤0°C to slow radical recombination pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.